![molecular formula C12H14N4OS B1419318 N-[2-(5-amino-1,3,4-tiadiazol-2-il)etil]-3-metilbenzamida CAS No. 1199215-85-4](/img/structure/B1419318.png)

N-[2-(5-amino-1,3,4-tiadiazol-2-il)etil]-3-metilbenzamida

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Aplicaciones Antifúngicas

Los compuestos derivados del 1,3,4-tiadiazol han demostrado significativas actividades antifúngicas. Por ejemplo, los derivados han mostrado eficacia contra Phytophthora infestans, con algunos compuestos superando a los fungicidas tradicionales . Esto sugiere un potencial para desarrollar nuevos agentes antifúngicos que podrían usarse en la agricultura para proteger los cultivos de enfermedades fúngicas.

Propiedades Antibacterianas

Estos derivados también exhiben actividades antibacterianas de moderadas a pobres contra patógenos como Xanthomonas oryzae y Xanthomonas campestris . La exploración de estas propiedades podría conducir a la creación de nuevos agentes antibacterianos, particularmente para su uso en el manejo de enfermedades de las plantas.

Potencial Antitumoral

La investigación ha indicado que los derivados del 1,3,4-tiadiazol poseen actividades anticancerígenas . El compuesto específico en cuestión podría estudiarse más a fondo para determinar su eficacia y mecanismo de acción contra diversas líneas celulares cancerosas, contribuyendo al desarrollo de nuevas terapias contra el cáncer.

Usos Antiinflamatorios

Las propiedades antiinflamatorias de los compuestos del 1,3,4-tiadiazol han sido documentadas . Esto abre nuevas vías de investigación para el compuesto como un posible ingrediente en la formulación de medicamentos antiinflamatorios.

Regulación del Crecimiento de las Plantas

Algunos derivados del 1,3,4-tiadiazol actúan como reguladores del crecimiento de las plantas . La investigación de los efectos del compuesto en el crecimiento de las plantas podría proporcionar información sobre su utilidad en la agricultura para mejorar los rendimientos de los cultivos.

Agentes Antimicrobianos

Un estudio ha demostrado que los nuevos derivados del 1,3,4-tiadiazol pueden servir como potentes agentes antimicrobianos . El potencial de este compuesto como agente antimicrobiano podría explorarse, especialmente dada la necesidad de nuevos medicamentos frente a la resistencia a los antibióticos.

Actividades Inhibidoras de la Ureasa

Se han diseñado y sintetizado nuevos derivados por sus actividades inhibidoras de la ureasa . La capacidad del compuesto para inhibir la ureasa podría ser significativa en el tratamiento de enfermedades causadas por bacterias productoras de ureasa.

Mecanismo De Acción

Target of Action

The primary target of N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methylbenzamide is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . This enzyme is found in several cells, including bacteria, fungi, algae, and some plant cells .

Mode of Action

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methylbenzamide interacts with the active site of the urease enzyme, inhibiting its activity . The compound’s interaction with the enzyme’s active site has been confirmed through molecular docking simulations .

Biochemical Pathways

The urease enzyme catalyzes the conversion of urea to ammonia and carbon dioxide . By inhibiting urease, N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methylbenzamide prevents this conversion, affecting the biochemical pathway involved in urea metabolism .

Pharmacokinetics

The compound’s high activity against the urease enzyme suggests it may have good bioavailability .

Result of Action

The inhibition of urease by N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methylbenzamide can lead to a decrease in pH, which is essential for the survival of certain bacteria such as Helicobacter pylori . Therefore, the compound’s action could potentially be used in the treatment of infections caused by this bacterium .

Análisis Bioquímico

Biochemical Properties

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methylbenzamide plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide . The compound binds to the active site of urease, inhibiting its activity and thereby reducing the production of ammonia. This interaction is crucial for its potential use in treating infections caused by urease-producing bacteria, such as Helicobacter pylori .

Cellular Effects

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methylbenzamide exhibits various effects on cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and immune responses. The compound can modulate the expression of genes related to these pathways, leading to altered cellular metabolism and function . Additionally, it has shown cytotoxic properties against certain cancer cell lines, disrupting DNA replication and inhibiting cell proliferation .

Molecular Mechanism

The molecular mechanism of N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methylbenzamide involves its binding interactions with biomolecules. The compound acts as an inhibitor by binding to the active sites of enzymes, such as urease, and preventing their catalytic activity . This inhibition is achieved through the formation of stable complexes with the enzyme, leading to a decrease in enzyme activity. Additionally, the compound can induce changes in gene expression, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methylbenzamide have been studied over time. The compound has shown stability under various conditions, maintaining its inhibitory activity against enzymes like urease . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation. Long-term studies have indicated that the compound can have sustained effects on cellular function, particularly in reducing the viability of cancer cells .

Dosage Effects in Animal Models

The effects of N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methylbenzamide vary with different dosages in animal models. At lower doses, the compound has been effective in inhibiting urease activity and reducing bacterial infections without causing significant toxicity . At higher doses, it can exhibit toxic effects, including liver and kidney damage. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methylbenzamide is involved in various metabolic pathways. It interacts with enzymes such as urease, influencing the hydrolysis of urea . The compound can also affect metabolic flux by altering the levels of metabolites involved in cellular respiration and energy production. These interactions can lead to changes in the overall metabolic state of the cell .

Transport and Distribution

Within cells and tissues, N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methylbenzamide is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as the active sites of enzymes. The compound’s distribution is influenced by its chemical properties, including its solubility and stability .

Subcellular Localization

The subcellular localization of N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methylbenzamide is critical for its activity and function. The compound is directed to specific compartments within the cell, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications . These localizations enable the compound to interact with its target enzymes and exert its inhibitory effects effectively .

Propiedades

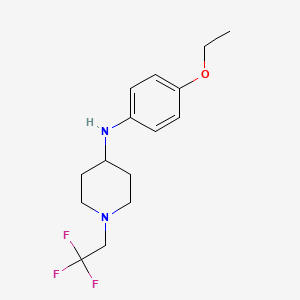

IUPAC Name |

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4OS/c1-8-3-2-4-9(7-8)11(17)14-6-5-10-15-16-12(13)18-10/h2-4,7H,5-6H2,1H3,(H2,13,16)(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICIFSKMPLNSMIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCCC2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Oxopentyl)oxy]benzamide](/img/structure/B1419236.png)

![Dimethyl({[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride](/img/structure/B1419239.png)

![N-(propan-2-yl)-2-({[(propan-2-yl)carbamoyl]methyl}amino)acetamide hydrochloride](/img/structure/B1419240.png)

![3-[1-(Methylamino)ethyl]benzonitrile](/img/structure/B1419242.png)